molecular formula C14H19N3O3 B1416944 N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide CAS No. 1376762-16-1

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide

Cat. No.: B1416944
CAS No.: 1376762-16-1
M. Wt: 277.32 g/mol
InChI Key: QDPDGLOKSGWZKI-LZYBPNLTSA-N
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Description

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide is a hydrazone derivative featuring a piperidine-3-carbohydrazide backbone conjugated to a 4-hydroxy-3-methoxyphenyl (vanillin-derived) group via an imine bond. The vanillin moiety contributes phenolic and methoxy substituents, enhancing solubility and enabling hydrogen bonding, while the piperidine ring introduces conformational flexibility and basicity.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-20-13-7-10(4-5-12(13)18)8-16-17-14(19)11-3-2-6-15-9-11/h4-5,7-8,11,15,18H,2-3,6,9H2,1H3,(H,17,19)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPDGLOKSGWZKI-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCCNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine-3-carbohydrazide

Piperidine-3-carbohydrazide can be synthesized by hydrazinolysis of the corresponding ester or acid derivative. For example:

  • Starting from piperidine-3-carboxylic acid methyl ester , treatment with hydrazine hydrate under reflux conditions yields piperidine-3-carbohydrazide.
  • Purification is typically done by recrystallization from ethanol or water.

Preparation of 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

Vanillin is commercially available or can be synthesized via oxidation of lignin derivatives or demethylation of guaiacol derivatives. Its purity and freshness are critical for high-yield condensation.

Condensation Reaction to Form the Target Hydrazone

The key step involves the condensation between piperidine-3-carbohydrazide and vanillin:

  • Solvent: Common solvents include ethanol, methanol, or a mixture of ethanol and water.
  • Conditions: The reaction is typically carried out under reflux or at room temperature with stirring.
  • Catalyst: Sometimes a catalytic amount of acid (e.g., acetic acid) is used to promote imine formation.
  • Reaction Time: Varies from 2 to 24 hours depending on temperature and solvent.
  • Isolation: The product usually precipitates out or can be isolated by solvent evaporation and recrystallization.

Representative Experimental Procedure (Adapted from Patent CN108191625B and Related Literature)

Step Reagents/Conditions Details
1 Dissolve 4-(4-hydroxy-3-methoxyphenyl)-2-butanone in dichloromethane (or other halogenated hydrocarbon) 38.85 g in 500 mL solvent
2 Add piperidine or tetrahydropyrrole (2-5 equivalents) at room temperature Stir for 15–120 minutes
3 Add halogenated hydrocarbon solution of n-hexanal (or aldehyde equivalent) React for 2–24 hours
4 Add inorganic alkali solution (NaOH, K2CO3, or Na2CO3, 2–10 equivalents) Stir for 1–24 hours at room temperature
5 Acidify organic phase to pH 2–3 with HCl, separate layers, wash, dry, and isolate product Purify by recrystallization or chromatography

This method emphasizes mild reaction conditions, room temperature operation, and use of weak bases to obtain good yields (over 78%) of the desired Schiff base compound with the 4-hydroxy-3-methoxyphenyl moiety.

Alternative Synthetic Routes and Variations

  • Grignard Reaction Route: For the preparation of the piperidine ring system substituted with phenyl or hydroxyphenyl groups, a Grignard reaction on N-protected 3-piperidone followed by elimination, hydrogenation, and deprotection can be employed. This route is more complex and used when stereochemical control or chiral resolution is required.

  • Hydrazone Formation from Piperidine-3-carbohydrazide and Vanillin: Direct condensation in alcoholic solvents with acid catalysis is the most straightforward and commonly used method in medicinal chemistry for hydrazone derivatives.

Research Findings on Reaction Conditions and Yields

Parameter Optimal Range Notes
Solvent Dichloromethane, ethanol, methanol Dichloromethane used for halogenated hydrocarbon solvent in some patents
Base equivalents 2–10 equivalents (NaOH, K2CO3) Mild inorganic bases preferred for high yield and mild conditions
Temperature Room temperature to reflux Room temperature preferred for industrial scalability
Reaction time 15 min to 24 h Longer times improve conversion but depend on solvent and temperature
Yield >78% High yield reported with mild conditions and appropriate base

Summary Table of Preparation Steps

Step Number Description Reagents/Conditions Outcome
1 Preparation of piperidine-3-carbohydrazide Hydrazinolysis of ester or acid Hydrazide intermediate
2 Preparation or procurement of vanillin Commercial or synthetic oxidation Aldehyde for condensation
3 Condensation reaction Piperidine-3-carbohydrazide + vanillin in ethanol or dichloromethane, acid catalysis Formation of hydrazone Schiff base
4 Work-up and purification Acid-base extraction, recrystallization Pure this compound

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Substituted hydrazone derivatives.

Scientific Research Applications

N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural Differences :

  • Backbone Variation: Replacement of piperidine with thiazolidinone (e.g., compound 64 ) introduces a sulfur atom, altering electronic properties and metal-binding capacity.

Insights :

  • Mechanochemical methods (e.g., ) achieve near-quantitative yields due to solvent-free conditions and efficient energy transfer.
  • Bulky substituents (e.g., benzenesulfonohydrazide ) reduce yields due to steric hindrance.

Physical and Spectroscopic Properties

Melting points and spectroscopic data reflect structural influences:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Reference
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide Not reported ~1720 (estimated) –NH at ~10.5; imine proton at ~8.2
N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide 232.5 1665 Aromatic protons at 6.8–8.5
3-(4-chlorophenyl)-2-{[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one 140–142 1721 Thiazolidinone –CH₂ at ~4.1
(4E)-2-acetyl-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one 130 1721 Pyrazolone –CH₃ at ~2.4

Observations :

  • Thiazolidinone derivatives (e.g., ) exhibit lower melting points due to reduced crystallinity from non-planar structures.
  • Strong hydrogen bonding in phenolic analogs (e.g., ) elevates melting points (>230°C).

Comparative Efficacy :

  • Thiazolidinone derivatives () show potent anti-parasitic activity, likely due to sulfur-mediated enzyme inhibition.
  • Naphthalene-based analogs () exhibit high receptor affinity, attributed to extended aromatic interactions.

Biological Activity

N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H18N4O3C_{14}H_{18}N_4O_3 and its structural features, which include a piperidine ring substituted with a hydrazide moiety and a phenolic group. The presence of the methoxy and hydroxy groups on the phenyl ring enhances its reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against common pathogens:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.100

These findings suggest that the compound exhibits potent antibacterial effects, particularly against Gram-positive bacteria like S. aureus .

Antifungal Activity

In addition to antibacterial properties, studies have reported antifungal activity against strains such as Candida albicans. The compound demonstrated MIC values ranging from 3.125 to 100 mg/mL, indicating moderate antifungal potential .

Anticancer Activity

The anticancer activity of this compound has been explored in vitro. Research indicates that it may induce apoptosis in cancer cell lines through the modulation of various signaling pathways, including those involved in cell cycle regulation and apoptosis .

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results showed complete inhibition of growth for S. aureus at an MIC of 0.025 mg/mL after 8 hours of incubation, demonstrating its rapid action against this pathogen .

Case Study 2: Antifungal Activity
A comparative study was conducted to assess the antifungal efficacy of this compound against other piperidine derivatives. It was found that while several derivatives showed activity against C. albicans, this compound exhibited superior potency, making it a candidate for further development in antifungal therapies .

Q & A

Q. What are the standard synthetic routes for N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide?

The synthesis typically involves a condensation reaction between a substituted benzaldehyde derivative and a piperidine-3-carbohydrazide. For example, analogous hydrazides are synthesized by reacting aldehydes (e.g., 3-methoxy-4-hydroxybenzaldehyde) with hydrazides (e.g., piperidine-3-carbohydrazide) under controlled conditions, often using catalysts like acetic acid or ethanol as solvents. Purification is achieved via column chromatography or recrystallization to ensure high purity . Optimized protocols may include inert atmospheres to prevent oxidation of phenolic groups.

Q. What spectroscopic and analytical methods are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the Schiff base formation (C=N imine bond at ~160 ppm in ¹³C NMR) and aromatic substitution patterns. Mass spectrometry (MS) via electrospray ionization (ESI) or MALDI-TOF validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like N-H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹). Elemental analysis ensures stoichiometric purity. For example, analogous compounds in used ¹H NMR and ESI-MS for structural confirmation .

Q. What are the key stability considerations for handling this compound?

The compound is stable under recommended storage conditions (dry, 2–8°C, inert atmosphere). Avoid exposure to strong oxidizers, as the phenolic -OH and hydrazide groups may undergo redox reactions. Stability in solution depends on solvent polarity; DMSO or ethanol is preferred over aqueous buffers for long-term storage. highlights similar compounds requiring protection from light and moisture to prevent hydrolysis of the imine bond .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher synthetic yield?

Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, catalyst loading, and reaction time. For example, demonstrates flow chemistry approaches to enhance reproducibility and scalability, while employs copolymerization techniques to control molecular architecture. Response Surface Methodology (RSM) can identify optimal conditions, such as ethanol/water solvent mixtures for improved solubility of intermediates .

Q. What strategies address contradictory data in biological activity studies?

Contradictions may arise from variations in assay conditions (e.g., pH, cell lines) or compound aggregation. To resolve this:

  • Perform dose-response curves across multiple concentrations.
  • Use orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm target engagement.
  • Evaluate metal-chelation effects (e.g., Schiff bases in form stable complexes with transition metals, altering bioactivity).
  • Validate purity via HPLC and exclude batch-to-batch variability .

Q. How does the electronic nature of substituents influence reactivity and target interactions?

Electron-donating groups (e.g., -OCH₃ at the 3-position) enhance the electron density of the aromatic ring, stabilizing the hydrazone via resonance. This increases nucleophilicity at the imine nitrogen, facilitating interactions with electrophilic targets like enzymes or metal ions. Conversely, electron-withdrawing groups may reduce binding affinity but improve metabolic stability. Computational modeling (e.g., DFT for charge distribution analysis) and structure-activity relationship (SAR) studies can guide rational design .

Q. What methodologies are effective for studying metal complexation with this compound?

  • UV-Vis Spectroscopy : Monitor shifts in λmax upon metal addition (e.g., Cu²⁺ or Fe³⁺).
  • Cyclic Voltammetry : Assess redox behavior of metal complexes.
  • Single-Crystal X-ray Diffraction : Resolve coordination geometry (e.g., octahedral vs. square planar).
  • EPR Spectroscopy : Detect unpaired electrons in paramagnetic complexes.
    highlights analogous Schiff bases forming stable complexes with transition metals, which modulate enzyme inhibition profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 2
N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide

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